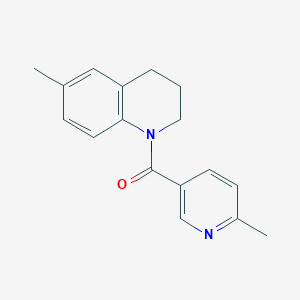
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone, also known as MMQ, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMQ is a synthetic compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in depth.
Mécanisme D'action
The mechanism of action of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity leads to an increase in acetylcholine levels in the brain, which may contribute to the neuroprotective effects of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. This inhibition of cyclooxygenase-2 activity leads to a decrease in inflammation, which may contribute to the anti-inflammatory effects of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone.
Biochemical and Physiological Effects:
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has been shown to inhibit the activity of acetylcholinesterase and cyclooxygenase-2, as mentioned above. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has also been shown to inhibit the production of reactive oxygen species and to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, which may contribute to its anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has several advantages for lab experiments, including its synthetic accessibility, its stability, and its potential therapeutic applications. However, (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone also has limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in neurodegenerative diseases and cancer, and the elucidation of its mechanism of action. Additionally, the development of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone analogs with improved pharmacological properties may lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone can be synthesized through various methods, including the Pictet-Spengler reaction, the Friedländer reaction, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone to form a tetrahydro-β-carboline. The tetrahydro-β-carboline is then oxidized to form the quinoline ring system. The Friedländer reaction involves the condensation of an arylamine with a ketone to form a quinoline derivative. The Mannich reaction involves the condensation of a primary or secondary amine with a ketone or aldehyde to form a β-amino carbonyl compound. The β-amino carbonyl compound is then cyclized to form the quinoline ring system.
Applications De Recherche Scientifique
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has been shown to have neuroprotective and anti-inflammatory effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has also been shown to have anticancer properties, making it a potential chemotherapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-5-8-16-14(10-12)4-3-9-19(16)17(20)15-7-6-13(2)18-11-15/h5-8,10-11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEHHEFFEDGJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

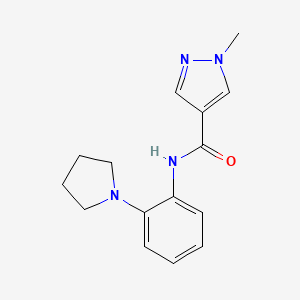
![2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline](/img/structure/B7537062.png)
![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide](/img/structure/B7537064.png)
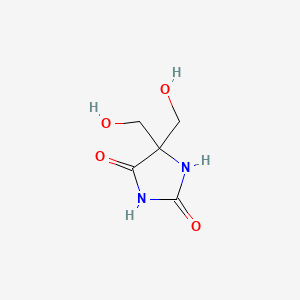
![9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine](/img/structure/B7537077.png)
![1-[2-[6-Chloro-3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]piperidine-4-carboxamide](/img/structure/B7537091.png)
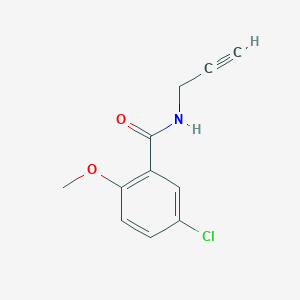
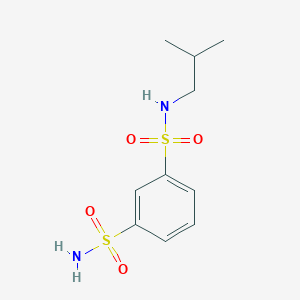
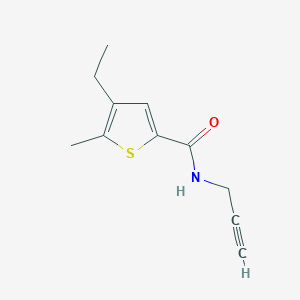
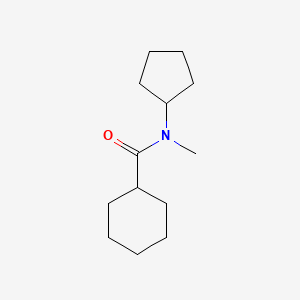
![2-fluoro-N~1~-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl]-1-benzenesulfonamide](/img/structure/B7537120.png)
![2-bromo-N~1~-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl]-1-benzenesulfonamide](/img/structure/B7537124.png)
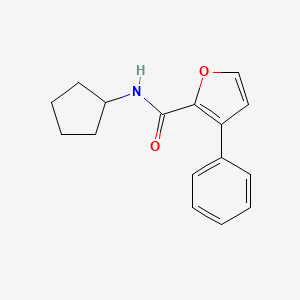
![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 6-oxo-1-propylpyridazine-3-carboxylate](/img/structure/B7537140.png)